molecular formula C13H15NO6 B554422 Z-Asp(OMe)-OH CAS No. 3160-47-2

Z-Asp(OMe)-OH

Cat. No.: B554422
CAS No.: 3160-47-2
M. Wt: 281.26 g/mol
InChI Key: PHMBNDDHIBIDRQ-UHFFFAOYSA-N
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Description

Z-Asp(OMe)-OH, also known as N-Cbz-L-aspartic acid α-methyl ester, is a derivative of aspartic acid. This compound is often used in peptide synthesis and serves as a building block for more complex molecules. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp(OMe)-OH typically involves the protection of the amino group of aspartic acid with a benzyloxycarbonyl group, followed by esterification of the carboxyl group. One common method involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of a base to form the N-Cbz-L-aspartic acid. This intermediate is then treated with methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Z-Asp(OMe)-OH undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Amidation: The carboxyl group can react with amines to form amides.

    Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Amidation: Requires coupling reagents such as carbodiimides (e.g., DCC) and catalysts like DMAP.

    Deprotection: Achieved using trifluoroacetic acid or palladium on carbon with hydrogen gas.

Major Products

    Hydrolysis: Produces L-aspartic acid and methanol.

    Amidation: Forms N-Cbz-L-aspartyl amides.

    Deprotection: Yields L-aspartic acid derivatives without the Cbz group.

Scientific Research Applications

Z-Asp(OMe)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block for synthesizing peptides and proteins.

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biochemical Studies: Utilized in the study of enzyme-substrate interactions and protein folding.

Comparison with Similar Compounds

Similar Compounds

    Z-Val-Ala-Asp(OMe)-FMK: Another peptide derivative with similar protective groups and ester functionalities.

    Z-Glu(OMe)-OH: A glutamic acid derivative with a benzyloxycarbonyl group and a methyl ester.

Uniqueness

Z-Asp(OMe)-OH is unique due to its specific combination of functional groups, which make it particularly useful in peptide synthesis. Its stability and reactivity under various conditions allow for versatile applications in chemical and biochemical research.

Properties

IUPAC Name

4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMBNDDHIBIDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3160-47-2
Record name 3160-47-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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